molecular formula C23H18N8O3 B10927106 N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10927106
M. Wt: 454.4 g/mol
InChI Key: KLSAAJYDHYUKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 2-methylbenzylhydrazine with an appropriate diketone to form the pyrazole ring.

    Formation of the triazolopyrimidine core: The pyrazole derivative is then reacted with a nitrile derivative under acidic conditions to form the triazolopyrimidine core.

    Introduction of the nitrophenyl group: The triazolopyrimidine intermediate is then subjected to nitration to introduce the nitrophenyl group.

    Formation of the carboxamide group: Finally, the compound is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH~4~).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives at the nitrophenyl group.

Scientific Research Applications

N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N7-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C23H18N8O3

Molecular Weight

454.4 g/mol

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H18N8O3/c1-15-5-2-3-6-17(15)13-29-10-9-21(28-29)27-22(32)20-12-19(26-23-24-14-25-30(20)23)16-7-4-8-18(11-16)31(33)34/h2-12,14H,13H2,1H3,(H,27,28,32)

InChI Key

KLSAAJYDHYUKII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.